molecular formula C12H10N4O B3020434 2-({Imidazo[1,2-a]pyridin-2-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 2097928-23-7

2-({Imidazo[1,2-a]pyridin-2-yl}methyl)-2,3-dihydropyridazin-3-one

Cat. No. B3020434
CAS RN: 2097928-23-7
M. Wt: 226.239
InChI Key: XOSRGBLJNZYNSI-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties. These compounds feature a bicyclic system with a bridgehead nitrogen atom and have been explored for various biological activities, including antiviral, antiulcer, and anti-infectious agents .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines can be achieved through various routes. One approach involves the metal-free regioselective hydrazination of imidazo[1,2-a]pyridine with diethyl azodicarboxylate in neutral media, which is notable for its functional group tolerance and efficiency . Another method includes the cycloaddition of pyridine N-imine with alkynyl heterocycles, followed by condensation with hydrazine . Additionally, the synthesis of 2-amino-3-substituted imidazo[1,2-a]pyridines has been reported using a stereospecific Horner–Emmons reaction . A copper-catalyzed amination leading to complex tetracyclic skeletons has also been described, combining condensation, amination, and cyclization reactions in one pot . Furthermore, a carbonylation approach has been utilized for the regioselective cross-coupling of imidazo[1,2-a]pyridines with methyl hetarenes .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines is characterized by the presence of a fused imidazole and pyridine ring. This bicyclic framework is often modified at various positions to enhance biological activity and selectivity. For instance, the introduction of a carbonyl group at the C-3 position is a common modification found in natural products and pharmaceuticals . The structural diversity of these compounds is further expanded through various substitutions, as demonstrated by the synthesis of 3-substituted imidazo[1,2-a]pyridines .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines participate in a variety of chemical reactions that are crucial for their functionalization. The regioselective hydrazination reaction is an example of such a transformation that expands the molecular diversity of these compounds . The triflic anhydride-mediated annulation of 2H-azirines with 2-chloropyridines is another reaction that leads to the formation of C3-substituted imidazo[1,2-a]pyridines . These reactions are essential for the development of compounds with desired biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridines are influenced by their structural features. The presence of various substituents can affect properties such as solubility, stability, and reactivity. For example, the introduction of a sulfonyl group has been shown to enhance activity in certain biological assays . The spectral studies, including IR, 1H-NMR, and mass spectrometry, are commonly used to elucidate the structures of synthesized compounds and confirm the presence of desired modifications .

Mechanism of Action

While the specific mechanism of action for “2-({Imidazo[1,2-a]pyridin-2-yl}methyl)-2,3-dihydropyridazin-3-one” is not mentioned in the search results, imidazo[1,2-a]pyridines have shown promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Future Directions

Imidazo[1,2-a]pyridines are of great interest as promising objects for the search of antibacterials . The development of more efficient synthetic methods, particularly considering today’s environmental concerns combined with economic aspects, is necessary . Future research could focus on exploring these areas.

properties

IUPAC Name

2-(imidazo[1,2-a]pyridin-2-ylmethyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O/c17-12-5-3-6-13-16(12)9-10-8-15-7-2-1-4-11(15)14-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOSRGBLJNZYNSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)CN3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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